molecular formula C7H5ClN4 B186248 5-(2-chlorophenyl)-1H-tetrazole CAS No. 50907-46-5

5-(2-chlorophenyl)-1H-tetrazole

Cat. No. B186248
CAS RN: 50907-46-5
M. Wt: 180.59 g/mol
InChI Key: PSUIIKIEUATWCZ-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structural formula. It may also include other names the compound is known by.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, the reagents used, the conditions of the reaction, and the yield of the product.



Molecular Structure Analysis

This involves examining the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It may include the conditions of the reaction, the mechanism of the reaction, and the products formed.



Physical And Chemical Properties Analysis

This involves detailing properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

  • Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides

    • Methods of Application : The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization. This resulted in 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines .
    • Results : The bioassay tests showed that some of the synthesized compounds possessed certain anti-tobacco mosaic virus activity .
  • Synthesis and Pharmacological Properties of Chalcones

    • Application Summary : Chalcones and their analogs have been an area of great interest in recent years due to their wide range of pharmacological and biological effects. Researchers have explored new approaches for the synthesis of chalcone derivatives .
    • Methods of Application : Various methods have been used for the synthesis of chalcone derivatives, revealing an array of pharmacological and biological effects .
    • Results : These chalcone derivatives have shown important antimicrobial, antifungal, anti-mycobacterial, antimalarial, antiviral, anti-inflammatory, antioxidant, antileishmanial anti-tumor, and anticancer properties .
  • Synthesis of Anti-depressant Molecules via Metal-Catalyzed Reactions

    • Application Summary : This research involved the synthesis of anti-depressant molecules through metal-catalyzed procedures. The important role that different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants is examined in this review .
    • Methods of Application : The process involved the use of metal-catalyzed reactions to synthesize anti-depressant molecules .
    • Results : The review examines current developments in the catalytic synthesis of antidepressants and their potential application over the previous thirteen years .
  • 2-Chlorophenol

    • Application Summary : 2-Chlorophenol is a compound that has applications in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
    • Methods of Application : The specific methods of application for 2-Chlorophenol would depend on the specific area of research .
    • Results : The results or outcomes obtained would also depend on the specific area of research .

Safety And Hazards

This involves detailing any risks associated with handling or using the compound, as well as appropriate safety precautions.


Future Directions

This could involve potential applications for the compound, areas of research that could be explored, and ways the synthesis of the compound could be improved.


properties

IUPAC Name

5-(2-chlorophenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUIIKIEUATWCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNN=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340006
Record name 5-(2-chlorophenyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-chlorophenyl)-1H-tetrazole

CAS RN

50907-46-5
Record name 5-(2-chlorophenyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-Chlorophenyl)-1H-tetrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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